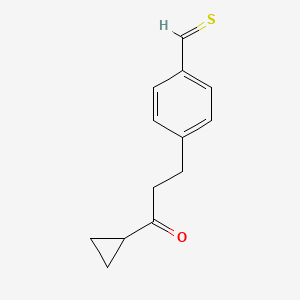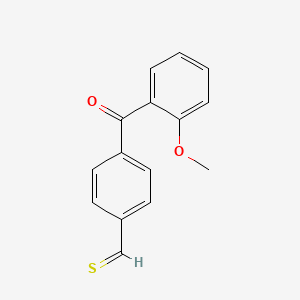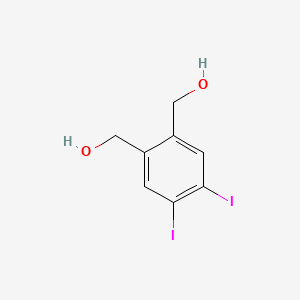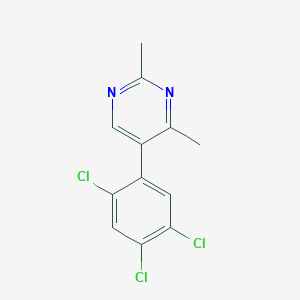
2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of three chlorine atoms and two methyl groups attached to the phenyl and pyrimidine rings, respectively. It is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine typically involves the condensation of 2,4,5-trichlorobenzaldehyde with acetone in the presence of a base, followed by cyclization with guanidine or its derivatives. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, with the addition of catalysts like piperidine or ammonium acetate to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt essential biological processes, leading to cell death or growth inhibition.
類似化合物との比較
2,4,5-Trichloropyrimidine: Shares the trichlorophenyl group but lacks the dimethyl substitutions.
2,4-Dimethylpyrimidine: Similar in having dimethyl groups but lacks the trichlorophenyl group.
2,4,6-Trichloropyrimidine: Similar in having trichlorophenyl group but different substitution pattern.
Uniqueness: 2,4-Dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of dimethyl and trichlorophenyl groups enhances its reactivity and potential biological activities compared to other similar compounds .
特性
分子式 |
C12H9Cl3N2 |
|---|---|
分子量 |
287.6 g/mol |
IUPAC名 |
2,4-dimethyl-5-(2,4,5-trichlorophenyl)pyrimidine |
InChI |
InChI=1S/C12H9Cl3N2/c1-6-9(5-16-7(2)17-6)8-3-11(14)12(15)4-10(8)13/h3-5H,1-2H3 |
InChIキー |
MRGHHEUUDUTQSJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1C2=CC(=C(C=C2Cl)Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Butyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13092542.png)
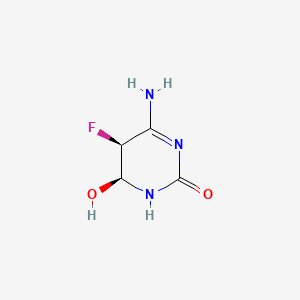
![6-Chloro-N-(3-chloro-4-fluorophenyl)pyrido[3,2-D][1,2,3]triazin-4-amine](/img/structure/B13092548.png)
![8-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13092552.png)

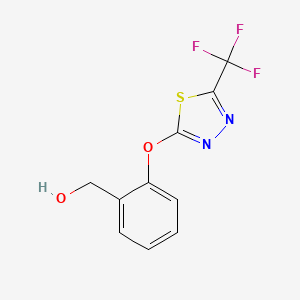
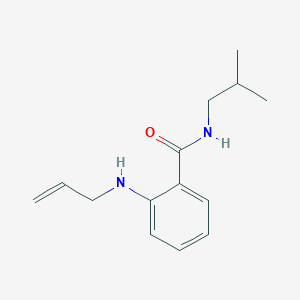
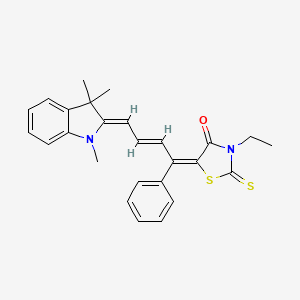
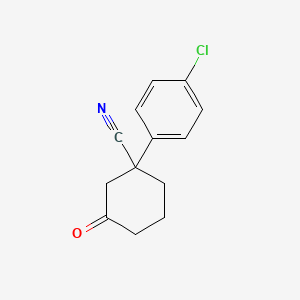
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13092581.png)
